4-[(Diethylamino)methyl]thiophenol
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Overview
Description
4-[(Diethylamino)methyl]thiophenol is an organic compound with the molecular formula C11H17NS. It is a thiophenol derivative, characterized by the presence of a diethylamino group attached to the benzene ring through a methylene bridge. This compound is primarily used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Diethylamino)methyl]thiophenol typically involves the reaction of 4-chloromethylthiophenol with diethylamine. The reaction is carried out under basic conditions, often using a solvent such as ethanol or methanol. The general reaction scheme is as follows:
4-Chloromethylthiophenol+Diethylamine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(Diethylamino)methyl]thiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Another product of thiol oxidation.
Substituted Thiophenols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
4-[(Diethylamino)methyl]thiophenol has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Testing: Employed as a reference standard in pharmaceutical research.
Material Science: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-[(Diethylamino)methyl]thiophenol involves its interaction with various molecular targets. The diethylamino group can act as a nucleophile, participating in substitution reactions. The thiol group can undergo oxidation, leading to the formation of disulfides or sulfonic acids. These reactions are crucial in the compound’s role as an intermediate in organic synthesis and pharmaceutical applications .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)thiophenol: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-Methylthiophenol: Lacks the amino group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
4-[(Diethylamino)methyl]thiophenol is unique due to the presence of the diethylamino group, which enhances its nucleophilicity and makes it more versatile in organic synthesis compared to its analogs. This compound’s ability to undergo a variety of chemical reactions makes it valuable in research and industrial applications.
Properties
IUPAC Name |
4-(diethylaminomethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NS/c1-3-12(4-2)9-10-5-7-11(13)8-6-10/h5-8,13H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUIBAGYBGLIRMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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